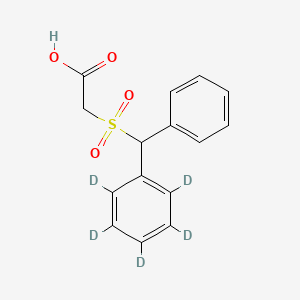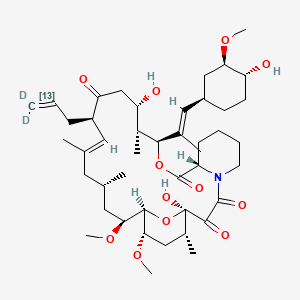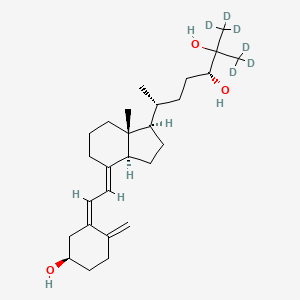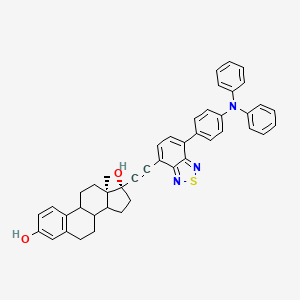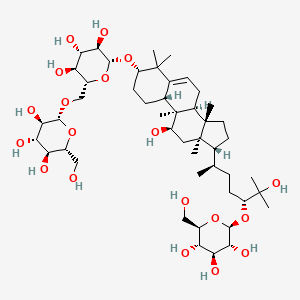
mogroside III A2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mogroside III A2 is complex due to its intricate structure, which includes multiple glycosylated sugar moieties linked to a mogrol backbone. One common method involves the biotransformation of mogroside V using enzymatic processes. Enzymes such as β-glucosidase can be used to hydrolyze mogroside V into this compound under specific conditions, typically at a pH of 4 and a temperature of 30°C .
Industrial Production Methods
Industrial production of this compound often involves extraction from the dried fruit of Siraitia grosvenorii. The extraction process can include methods such as ethanol extraction followed by purification steps to isolate the desired mogroside. Advanced techniques like supercritical carbon dioxide extraction have also been employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Mogroside III A2 can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using β-glucosidase at pH 4 and 30°C.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Glycosylation: Glycosyltransferases can catalyze the addition of sugar moieties to this compound
Major Products
Hydrolysis: Produces mogrol and various glycosylated derivatives.
Oxidation: Can lead to the formation of oxidized mogrosides with altered biological activities.
Glycosylation: Results in the formation of higher-order mogrosides with additional sugar units
Scientific Research Applications
Chemistry: Used as a natural sweetener and a model compound for studying glycosylation reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which may have implications for treating chronic diseases.
Medicine: Studied for its antiviral effects, particularly against the Epstein-Barr virus, and its potential role in modulating blood glucose levels.
Industry: Utilized in the food and beverage industry as a natural sweetener and flavor enhancer .
Mechanism of Action
Mogroside III A2 exerts its effects through various molecular pathways. It can inhibit the activation of the Epstein-Barr virus early antigen by interfering with specific signaling pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Mogroside III A2 is part of a family of mogrosides, which include mogroside V, mogroside II E, and siamenoside I. Compared to these compounds, this compound has unique structural features that contribute to its specific biological activities. For instance, mogroside V is known for its intense sweetness, while this compound has a balanced profile of sweetness and bioactivity. Other similar compounds include:
- Mogroside V
- Mogroside II E
- Siamenoside I
- Mogroside III E
- Mogroside IV .
This compound stands out due to its specific glycosylation pattern and its potential therapeutic applications, making it a compound of significant interest in both scientific research and industrial applications.
Properties
Molecular Formula |
C48H82O19 |
|---|---|
Molecular Weight |
963.2 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |
InChI Key |
PASFPXYDHLIVRF-YMRJDYICSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


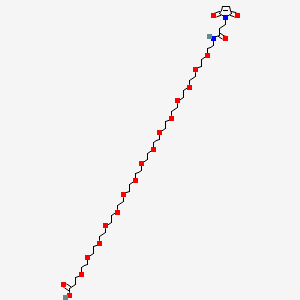

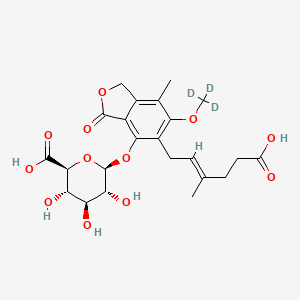
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
